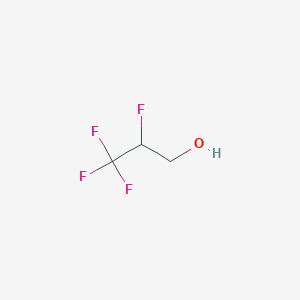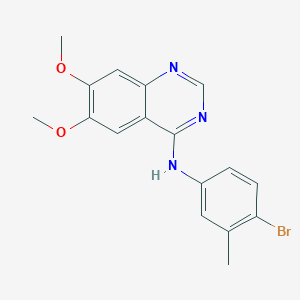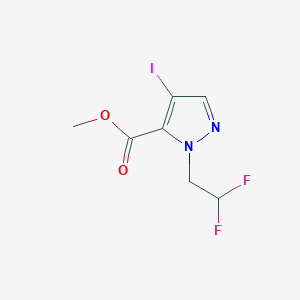
2,3,3,3-Tetrafluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrafluoropropan-1-ol is a chemical compound with the CAS Number: 13046-44-1 . It has a molecular weight of 132.06 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OCC(F)(F)C(F)F . The InChI representation is InChI=1S/C3H4F4O/c4-2(5)3(6,7)1-8/h2,8H,1H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 132.06 . The refractive index n20/D is 1.321 (lit.) . The boiling point is 107-109 °C (lit.) and the density is 1.48 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación
2,3,3,3-Tetrafluoropropan-1-ol is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the production of nanomaterials, and in the manufacture of perfumes and fragrances. It is also used as a solvent for a variety of organic reactions, as a reagent for the synthesis of organofluorine compounds, and as a catalyst for the polymerization of vinyl monomers.
Mecanismo De Acción
2,3,3,3-Tetrafluoropropan-1-ol is a highly reactive compound due to its low boiling point and high reactivity. It is a strong nucleophile, meaning it has a tendency to form strong bonds with other molecules. In addition, it is able to form hydrogen bonds with other molecules, which increases its reactivity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have indicated that it has antioxidant activity and can inhibit the activity of certain enzymes. It can also act as an anti-inflammatory agent and can reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have an effect on the metabolism of certain drugs, including anticonvulsants and antipsychotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,3,3-Tetrafluoropropan-1-ol has several advantages for use in laboratory experiments. It is a highly volatile compound, meaning it can be easily evaporated and condensed. It is also a highly reactive compound, making it suitable for a variety of organic synthesis reactions. However, it is highly flammable and must be handled with caution. In addition, it has a low boiling point, which can make it difficult to use in certain experiments.
Direcciones Futuras
Given the wide range of potential applications for 2,3,3,3-Tetrafluoropropan-1-olafluoropropan-1-ol, there are a number of potential future directions for research. These include further studies on its biochemical and physiological effects, as well as its potential use in the synthesis of new pharmaceuticals and nanomaterials. In addition, it could be used as a starting material for the synthesis of other fluorinated compounds, such as fluorinated polymers and surfactants. Finally, research could be done on the use of 2,3,3,3-Tetrafluoropropan-1-olafluoropropan-1-ol as a solvent in organic synthesis reactions.
Métodos De Síntesis
2,3,3,3-Tetrafluoropropan-1-ol is synthesized via a two-step process. The first step involves the reaction of 1,1,1,2-tetrafluoroethane with hydrofluoric acid, which yields 2,3,3,3-Tetrafluoropropan-1-olafluoropropan-1-ol and hydrogen fluoride. The second step involves the reaction of the 2,3,3,3-Tetrafluoropropan-1-olafluoropropan-1-ol with an aqueous solution of sodium hydroxide, which yields sodium fluoride and 1,2-difluoroethanol.
Safety and Hazards
2,3,3,3-Tetrafluoropropan-1-ol is classified as a flammable liquid and vapor. It causes serious eye irritation and is toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands and any exposed skin thoroughly after handling, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2,3,3,3-tetrafluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4O/c4-2(1-8)3(5,6)7/h2,8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQPTDOAJUMIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13046-44-1 |
Source


|
| Record name | 2,3,3,3-tetrafluoropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2791875.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)

![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2791882.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)

![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)

![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)
![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2791894.png)
